molecular formula C17H14ClNO5 B11069903 3-(1,3-Benzodioxol-5-yl)-3-[(4-chlorobenzoyl)amino]propanoic acid

3-(1,3-Benzodioxol-5-yl)-3-[(4-chlorobenzoyl)amino]propanoic acid

Cat. No.: B11069903
M. Wt: 347.7 g/mol
InChI Key: WVRICKARICCKCN-UHFFFAOYSA-N
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Description

MDL 29951 , is a synthetic compound with interesting pharmacological properties. Its chemical structure consists of a propanoic acid backbone attached to a benzodioxole ring and a chlorobenzoyl group. Let’s break it down:

    Benzodioxole ring: The benzodioxole moiety (1,3-benzodioxol-5-yl) is a fused aromatic ring system containing two oxygen atoms. It imparts unique electronic and steric properties to the compound.

    Chlorobenzoyl group: The (4-chlorobenzoyl)amino group contributes to the compound’s reactivity and binding affinity.

Properties

Molecular Formula

C17H14ClNO5

Molecular Weight

347.7 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzoyl)amino]propanoic acid

InChI

InChI=1S/C17H14ClNO5/c18-12-4-1-10(2-5-12)17(22)19-13(8-16(20)21)11-3-6-14-15(7-11)24-9-23-14/h1-7,13H,8-9H2,(H,19,22)(H,20,21)

InChI Key

WVRICKARICCKCN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes

Several synthetic routes exist for MDL 29951, but one common method involves the following steps:

  • Formation of Benzodioxole Ring
    • Start with commercially available precursors.
    • Cyclize the precursor using acid-catalyzed intramolecular condensation to form the benzodioxole ring.
  • Introduction of Chlorobenzoyl Group
    • React the benzodioxole compound with 4-chlorobenzoyl chloride.
    • Use a base (such as triethylamine) to facilitate the acylation reaction.
  • Propanoic Acid Derivatization
    • Finally, introduce the propanoic acid functionality by reacting the chlorobenzoyl-substituted intermediate with propanoic acid or its derivatives.

Industrial Production

MDL 29951 is not produced on a large scale industrially. Instead, it is synthesized in research laboratories for specific applications.

Chemical Reactions Analysis

MDL 29951 undergoes various reactions, including:

    Hydrolysis: The propanoic acid functionality can be hydrolyzed under basic conditions.

    Amide Formation: The amide linkage between the benzodioxole ring and the chlorobenzoyl group is crucial.

Common reagents include acyl chlorides, bases, and acid catalysts. Major products include the fully substituted MDL 29951.

Scientific Research Applications

MDL 29951 has diverse applications:

    Medicine: It exhibits anti-inflammatory and analgesic properties, making it a potential drug candidate.

    Chemical Biology: Researchers use it as a probe to study protein-ligand interactions.

    Industry: Limited applications due to its synthetic complexity.

Mechanism of Action

MDL 29951 likely acts through:

    Target Binding: It may interact with specific receptors or enzymes.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

MDL 29951 stands out due to its unique combination of the benzodioxole ring and chlorobenzoyl group. Similar compounds include structurally related analogs like MDL 72527A and MDL 72527B.

: Reference: MDL 29951

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